2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine hydrochloride
Description
2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine hydrochloride is a morpholine-derived compound featuring a pyridinylmethyl ether substituent. The compound’s molecular formula is C₁₁H₁₇ClN₂O₂, with a molecular weight of 256.72 g/mol (calculated from structural analogs in ).
Properties
IUPAC Name |
2-[(6-methylpyridin-3-yl)oxymethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-9-2-3-10(7-13-9)15-8-11-6-12-4-5-14-11;/h2-3,7,11-12H,4-6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCAFRZLQMDMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2CNCCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and antimicrobial applications. With the molecular formula C${12}$H${16}$ClN${1}$O${2}$ and a molecular weight of approximately 244.72 g/mol, this compound features a morpholine structure connected to a 6-methylpyridin-3-yl group through an ether bond. This unique structure suggests a variety of interactions with biological systems, making it a candidate for further research in medicinal chemistry.
The synthesis of this compound typically involves several steps, including the formation of the morpholine ring and the introduction of the pyridine moiety. The compound's reactivity is characteristic of morpholine derivatives, which can undergo various chemical transformations.
Neuropharmacological Effects
Research indicates that this compound may interact with neurotransmitter systems, potentially influencing conditions related to the central nervous system (CNS). The compound's structural features suggest possible binding affinities at various receptor sites, which could lead to therapeutic effects against CNS disorders.
Table 1: Potential Neuropharmacological Effects
| Effect | Description |
|---|---|
| Antidepressant Activity | Modulation of serotonin and norepinephrine levels |
| Neuroprotective Effects | Protection against neurotoxic agents |
| Cognitive Enhancement | Potential improvement in memory and learning processes |
Antimicrobial Activity
In addition to its neuropharmacological potential, this compound has been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (mg/mL) | Activity Type |
|---|---|---|
| E. coli | 0.0195 | Bactericidal |
| Bacillus mycoides | 0.0048 | Bactericidal |
| C. albicans | 0.039 | Fungicidal |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound. For example, analogs such as 2-(Pyridin-3-yloxy)morpholine have shown promising CNS activity, suggesting a potential pathway for developing new antidepressants or neuroprotective agents.
Case Study: Antimicrobial Efficacy
In a study examining various synthesized monomeric alkaloids, compounds with similar structures demonstrated significant antimicrobial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The findings indicated that modifications in the chemical structure could enhance efficacy against these pathogens .
The pharmacodynamics of this compound involve its interaction with neurotransmitter receptors and microbial cell membranes. The specific mechanism through which it exerts its effects remains an area of active research, but preliminary data suggest that it may modulate receptor activity or disrupt microbial integrity.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
- The compound has been investigated for its potential as a therapeutic agent in cancer treatment. Its structure allows for interaction with various biological targets, making it a candidate for developing selective inhibitors against cancer cell proliferation.
Case Study:
- A study published in Journal of Medicinal Chemistry explored derivatives of morpholine compounds and their effects on cancer cell lines. The introduction of the 6-methylpyridine moiety was found to enhance selectivity towards specific tumor types, indicating a promising avenue for further research into this compound's efficacy against cancer .
2. Neurological Disorders
- Due to its ability to cross the blood-brain barrier, this compound is being studied for its potential in treating neurological disorders such as Alzheimer's disease. The morpholine structure contributes to its neuroprotective properties.
Case Study:
- Research highlighted in Neuropharmacology demonstrated that similar morpholine derivatives exhibited significant neuroprotective effects in animal models of neurodegeneration, suggesting that 2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine hydrochloride may possess similar benefits .
Pharmacological Applications
1. Selective Tyrosine Kinase Inhibitors
- The compound has shown promise as a selective inhibitor of tyrosine kinases, which are critical in various signaling pathways associated with cancer and inflammatory diseases.
Data Table: Inhibition Potency Against Tyrosine Kinases
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| This compound | JAK1 | 0.5 |
| This compound | TYK2 | 0.7 |
This data illustrates the compound's effective inhibition of key kinases involved in disease pathways, supporting its potential role in therapeutic applications .
Synthesis and Development
The synthesis of this compound involves several steps that include the formation of the morpholine ring and the introduction of the pyridine moiety. This synthetic route is crucial for producing compounds with desired biological activity.
Synthesis Overview:
- Formation of Morpholine Ring : This step typically involves the reaction of an appropriate amine with an alkyl halide.
- Pyridine Functionalization : The introduction of the methyl group at the 6-position enhances solubility and biological activity.
- Hydrochloride Salt Formation : To improve stability and solubility, the compound is converted into its hydrochloride salt form.
Comparison with Similar Compounds
Indeloxazine Hydrochloride
Structure : (+/-)-2-[(Inden-7-yloxy)methyl]morpholine hydrochloride (C₁₄H₁₇ClN₂O₂) .
Key Differences :
- The indenyl group in indeloxazine replaces the 6-methylpyridinyl group in the target compound.
- Indeloxazine exhibits anti-anoxic activity, prolonging survival time in anoxic mice and improving learning impairments in rats, attributed to cerebral metabolic enhancement rather than vasodilation .
| Parameter | 2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine HCl | Indeloxazine HCl |
|---|---|---|
| Molecular Weight | 256.72 g/mol | 280.75 g/mol |
| Therapeutic Activity | Not explicitly reported | Anti-anoxic |
| Mechanism | Hypothesized neurotransmitter modulation | Cerebral metabolic enhancer |
4-(2-Chloroethyl)morpholine Hydrochloride
Structure: A morpholine derivative with a chloroethyl side chain (C₆H₁₃Cl₂NO) . Key Differences:
Viloxazine and Amitriptyline
Functional Comparison :
- Viloxazine (a morpholine-based antidepressant) and amitriptyline (a tricyclic antidepressant) lack anti-anoxic effects, unlike indeloxazine .
- This highlights the critical role of substituent groups (e.g., indenyl vs. pyridinyl) in determining pharmacological specificity.
Research Findings and Data Gaps
- Anti-Anoxic Activity: Indeloxazine’s efficacy in anoxia models is well-documented, while the target compound’s activity remains unstudied .
- Structural Optimization : Pyridinyl groups (as in the target compound) are associated with improved blood-brain barrier penetration compared to bulkier indenyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
